N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine
Description
N-Methyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine (CAS 1820747-37-2 as its hydrochloride salt) is a tricyclic heterocyclic compound featuring an oxygen atom (oxa) and an N-methylamine substituent at position 5 of the fused ring system . Its molecular formula is C₁₃H₁₂ClNO (hydrochloride salt), with a molecular weight of 233.70 g/mol. The core structure consists of a dibenzofuran-like scaffold fused with additional rings, creating a rigid, planar geometry that may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
N-methyldibenzofuran-3-amine |
InChI |
InChI=1S/C13H11NO/c1-14-9-6-7-11-10-4-2-3-5-12(10)15-13(11)8-9/h2-8,14H,1H3 |
InChI Key |
DNNZJCQQXCQEIO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a precursor compound followed by methylation and amination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated systems can enhance the efficiency and scalability of the production process. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-one, while reduction may produce this compound .
Scientific Research Applications
N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Positional Isomers: 4-Amine vs. 5-Amine Derivatives
8-Oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-amine (CAS 3693-22-9) is a positional isomer with the amine group at position 4 instead of 3. Key differences include:
- Molecular Formula: C₁₂H₉NO (MW 183.21 g/mol) vs. C₁₂H₁₁N (target compound, free base).
- Bioactivity : The 4-amine derivative is classified as a primary aromatic amine, whereas the N-methyl group in the target compound enhances lipophilicity and may reduce metabolic degradation .
- Synthetic Accessibility : The 4-amine is commercially available and used as a building block in organic synthesis, while the 5-amine derivatives require specialized methylation steps .
Heteroatom Substitution: Sulfur vs. Oxygen Analogs
Replacing the oxygen atom with sulfur yields 8-thiatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine derivatives. For example:
- 4-Ethylsulfanyl-11,13-dimethyl-N-prop-2-enyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine (CAS 438236-24-9) incorporates sulfur and additional nitrogen atoms.
Complex Derivatives with Additional Functional Groups
- NPOA (N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide):
- CHEMBL1915051 : A chlorinated analog (C₁₃H₁₃ClN₆O) with an azetidine ring.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Rigidity : The 8-oxatricyclo core’s planar structure enhances π-π stacking interactions, critical for binding to aromatic residues in biological targets .
- N-Methylation : Improves metabolic stability compared to primary amines, as seen in the target compound vs. the 4-amine isomer .
- Heteroatom Effects : Sulfur analogs exhibit distinct electronic profiles, enabling tailored interactions in drug design .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-Methyl-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization and functionalization steps. For example, analogous tricyclic amines (e.g., imiquimod derivatives) are synthesized via [3+2] cycloaddition or palladium-catalyzed cross-coupling reactions. Optimization may involve:
- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ to improve yield .
- Temperature control : Lowering reaction temperatures to reduce side products (e.g., <80°C for sensitive intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility of tricyclic intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Pd(PPh₃)₄, DMF, 70°C | 65 | 95% |
| Methylation | CH₃I, K₂CO₃, MeCN | 82 | 98% |
Q. How can the structural conformation of this compound be validated using crystallographic or spectroscopic techniques?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement (SHELX suite is robust for small-molecule structures). Key parameters:
- High-resolution data (≤1.0 Å) to resolve methyl group orientation .
- Twinning analysis via SHELXD for complex tricyclic systems .
- NMR spectroscopy : Assign peaks using ¹H-¹³C HSQC and HMBC to confirm amine position and methyl substitution. For example, the methyl group’s singlet at δ ~2.8 ppm confirms N-methylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., divergent cytokine profiles) for this compound?
- Methodological Answer :
- Dose-response profiling : Test across concentrations (e.g., 0.1–100 µM) in primary immune cells (e.g., dendritic cells) to identify biphasic effects .
- Cell-type specificity : Compare TLR activation in HEK-Blue™ hTLR7/8 cells vs. primary macrophages to assess target selectivity .
- Mechanistic studies : Use siRNA knockdown of MyD88 to confirm TLR-dependent pathways .
Q. What computational strategies are effective in predicting the binding affinity of this compound to Toll-like receptors (TLRs)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with TLR7/8 crystal structures (PDB: 3FXI) to model interactions. Focus on the tricyclic core’s π-stacking with Phe408 in TLR7 .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2.0 Å indicates stable docking) .
- Data Table :
| Target | Docking Score (kcal/mol) | Key Residues |
|---|---|---|
| TLR7 | -9.2 | Phe408, Lys432 |
| TLR8 | -7.8 | Leu392, Tyr353 |
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS. Amine groups may degrade at pH <3 .
- Plasma stability : Add 10% human plasma; quantify parent compound loss over 6h using UPLC-PDA .
Q. What experimental design considerations are critical for in vivo studies targeting dermatological applications?
- Methodological Answer :
- Topical formulation : Use lipid-based nanoemulsions (particle size <200 nm) to enhance skin penetration .
- Monitoring : Reflectance confocal microscopy (RCM) to track tumor regression in BCC models (e.g., measure dendritic cell infiltration at 7-day intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
